4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol typically involves the condensation reaction between 3-bromo-5-chloro-2-hydroxybenzaldehyde and 2-methyl-4-bromoaniline . The reaction is carried out in an ethanolic solution, which is stirred and heated for about an hour. The resulting yellow solid is filtered, washed, and dried, then dissolved in absolute ethanol. Single crystals of the compound can be obtained by slow evaporation at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and interactions with biological targets.
Biological Studies: Used to explore its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol-imine form is preferred in both solid and solvent states, which may influence its biological activity . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-chloro-6-methylphenol
- 4-bromo-2-methylphenylimino-methylphenol
Uniqueness
4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol is unique due to its specific structural configuration and the presence of both bromine and chlorine atoms, which may contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-2-[(2-chloro-6-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-3-2-4-12(16)14(9)17-8-10-7-11(15)5-6-13(10)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUGAODUNFLVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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